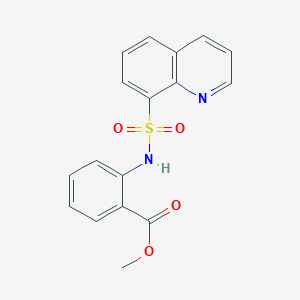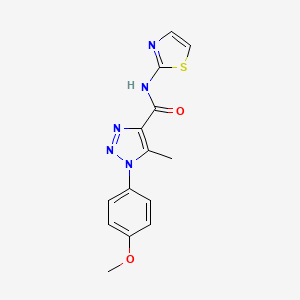![molecular formula C7H17NO B2593219 2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine CAS No. 1037131-98-8](/img/structure/B2593219.png)
2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine is an organic compound that belongs to a class of compounds known as amines. It has a CAS Number of 1037131-98-8 and a molecular weight of 131.22 . The IUPAC name for this compound is 2-(tert-pentyloxy)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17NO/c1-4-7(2,3)9-6-5-8/h4-6,8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Chemical Synthesis and Structural Studies
- Researchers have explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and a variety of amines, including 2-[(2-methylbutan-2-yl)oxy]ethan-1-amine. These compounds have been characterized by NMR spectroscopy, mass spectrometry, and elemental analyses, showing potential in chemical synthesis and structural studies (Pařík & Chlupatý, 2014).
Enantiomeric Ratio Analysis in Fermented Foods
- The compound has been studied in the context of the Ehrlich pathway, particularly regarding the enantiomeric distribution of various metabolites in fermented foods. This research aids in understanding the biochemical processes in food fermentation and aroma compound formation (Matheis, Granvogl, & Schieberle, 2016).
Biosynthesis in Fruits
- Investigations into the biosynthesis of 2-methylbutanoate esters in apples, involving this compound, have provided insights into the production of key aroma contributors in fruits (Rowan et al., 1996).
Combustion Studies of Biofuels
- The compound has been studied in the combustion of biofuels, specifically in the context of 2-methylbutanol combustion. This research contributes to the understanding of biofuel combustion properties and emissions (Park et al., 2015).
Catalysis and Chemical Reactions
- The role of this compound in various catalytic and chemical reactions has been explored, including its interaction in the synthesis of heterocycles and as a ligand in nickel(II) complexes for ethylene oligomerization (Singh & Kumar, 1987); (Nyamato, Ojwach, & Akerman, 2016).
Chiral Diamides and Lithiation Studies
- Research into chiral diamides derived from N-isopropyl valinol or alaninol, including studies on the lithiation of these compounds, has implications for the development of new synthetic methodologies (Su et al., 2014).
Study of Optical Isomers
- The compound has been involved in studies to determine the absolute configuration of optical isomers, contributing to the field of stereochemistry and molecular analysis (Rubinstein, Feibush, & Gil-av, 1973).
Thermal Decomposition Research
- The thermal decomposition of 2-methylbutan-2-ol, related to this compound, has been investigated, providing insights into reaction kinetics and thermodynamics (Johnson, 1974).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H226, H302, H312, H314, and H332 . These codes indicate that it is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Appropriate safety measures should be taken when handling this compound.
Properties
IUPAC Name |
2-(2-methylbutan-2-yloxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-7(2,3)9-6-5-8/h4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGRNUCCGKZAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593136.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![3,4-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2593141.png)


![4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2593148.png)


![2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2593153.png)
![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate;hydrochloride](/img/structure/B2593154.png)

![1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid](/img/structure/B2593156.png)
![ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2593158.png)
